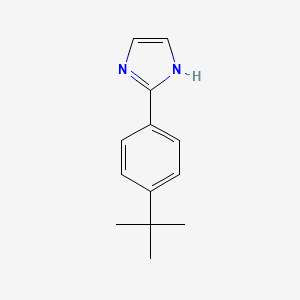
2,5-Dichloro-3-(4-ethylphenyl)-6-phenylcyclohexa-2,5-diene-1,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,5-Dichloro-3-(4-ethylphenyl)-6-phenylcyclohexa-2,5-diene-1,4-dione is an organic compound with a complex structure featuring multiple aromatic rings and chlorine substituents
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dichloro-3-(4-ethylphenyl)-6-phenylcyclohexa-2,5-diene-1,4-dione typically involves multiple steps, starting from simpler aromatic compounds. One common method involves the chlorination of a precursor compound followed by a series of electrophilic aromatic substitution reactions. The reaction conditions often require the use of strong acids or bases, elevated temperatures, and specific catalysts to ensure the desired product is obtained in good yield .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors, automated systems for precise control of reaction conditions, and advanced purification techniques to isolate the final product .
Análisis De Reacciones Químicas
Types of Reactions
2,5-Dichloro-3-(4-ethylphenyl)-6-phenylcyclohexa-2,5-diene-1,4-dione can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones or other oxygenated derivatives.
Reduction: Reduction reactions can lead to the formation of hydroquinones or other reduced forms.
Substitution: Electrophilic aromatic substitution reactions can introduce new substituents onto the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles for substitution reactions. The conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance reaction rates .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce hydroquinones. Substitution reactions can result in a wide range of derivatives with different functional groups attached to the aromatic rings .
Aplicaciones Científicas De Investigación
2,5-Dichloro-3-(4-ethylphenyl)-6-phenylcyclohexa-2,5-diene-1,4-dione has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound’s derivatives may have biological activity, making it a subject of study in medicinal chemistry and pharmacology.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism by which 2,5-Dichloro-3-(4-ethylphenyl)-6-phenylcyclohexa-2,5-diene-1,4-dione exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into specific binding sites, influencing the activity of these targets. This can lead to changes in cellular processes and pathways, which are the basis for its biological activity .
Comparación Con Compuestos Similares
Similar Compounds
- 2,5-Dichloro-3-(4-methylphenyl)-6-phenylcyclohexa-2,5-diene-1,4-dione
- 2,5-Dichloro-3-(4-isopropylphenyl)-6-phenylcyclohexa-2,5-diene-1,4-dione
- 2,5-Dichloro-3-(4-tert-butylphenyl)-6-phenylcyclohexa-2,5-diene-1,4-dione
Uniqueness
What sets 2,5-Dichloro-3-(4-ethylphenyl)-6-phenylcyclohexa-2,5-diene-1,4-dione apart from similar compounds is its specific substitution pattern and the presence of both chlorine and ethyl groups. This unique structure can result in distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications .
Propiedades
Número CAS |
94463-69-1 |
|---|---|
Fórmula molecular |
C20H14Cl2O2 |
Peso molecular |
357.2 g/mol |
Nombre IUPAC |
2,5-dichloro-3-(4-ethylphenyl)-6-phenylcyclohexa-2,5-diene-1,4-dione |
InChI |
InChI=1S/C20H14Cl2O2/c1-2-12-8-10-14(11-9-12)16-18(22)19(23)15(17(21)20(16)24)13-6-4-3-5-7-13/h3-11H,2H2,1H3 |
Clave InChI |
BQPGAXMQMDPPLR-UHFFFAOYSA-N |
SMILES canónico |
CCC1=CC=C(C=C1)C2=C(C(=O)C(=C(C2=O)Cl)C3=CC=CC=C3)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Dimethyl 5,6-bis(acetyloxymethyl)-7-oxabicyclo[2.2.1]hepta-2,5-diene-2,3-dicarboxylate](/img/structure/B13992817.png)




![1-(Bromomethyl)-4-[3-[4-(bromomethyl)phenyl]propyl]benzene](/img/structure/B13992849.png)


![[1-[[Tert-butyl(dimethyl)silyl]oxymethyl]cyclopropyl]methanamine](/img/structure/B13992863.png)
![[2-chloro-4-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-(6-methoxypyridazin-3-yl)methanol](/img/structure/B13992869.png)




